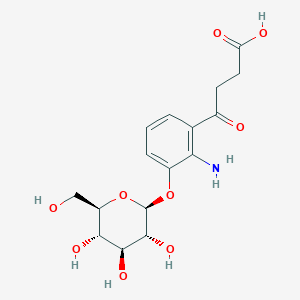

4-Ahph-oba-glu

Description

4-Ahph-oba-glu is a synthetic organic compound hypothesized to be a glucose-conjugated derivative featuring a 4-aminophenyl (4-Ahph) group linked via an oxybis(acetyl) (oba) bridge. Such compounds are often engineered to enhance bioavailability, target specific biological pathways, or act as probes in metabolic studies. The oba linker may improve stability, while the 4-aminophenyl group could contribute to receptor binding or fluorescence properties .

Properties

CAS No. |

156913-43-8 |

|---|---|

Molecular Formula |

C16H21NO9 |

Molecular Weight |

371.34 g/mol |

IUPAC Name |

4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H21NO9/c17-12-7(8(19)4-5-11(20)21)2-1-3-9(12)25-16-15(24)14(23)13(22)10(6-18)26-16/h1-3,10,13-16,18,22-24H,4-6,17H2,(H,20,21)/t10-,13-,14+,15-,16-/m1/s1 |

InChI Key |

XEXCWFKGYJFAQK-LMXXTMHSSA-N |

SMILES |

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CCC(=O)O |

Isomeric SMILES |

C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N)C(=O)CCC(=O)O |

Canonical SMILES |

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CCC(=O)O |

Synonyms |

4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside 4-AHPh-OBA-Glu |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ahph-oba-glu involves multiple steps, starting with the preparation of the amino-hydroxyphenyl intermediate. This intermediate is then reacted with oxobutanoic acid under controlled conditions to form the desired compound. The final step involves glucosylation to attach the glucose moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ahph-oba-glu undergoes various chemical reactions, including:

Oxidation: The amino and hydroxy groups can be oxidized under specific conditions.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives with modified amino and hydroxy groups.

Reduction: Reduced derivatives with hydroxyl groups replacing oxo groups.

Substitution: Substituted derivatives with new functional groups replacing the amino group.

Scientific Research Applications

4-Ahph-oba-glu has several scientific research applications:

Chemistry: Used as a UV-filter in various chemical formulations.

Biology: Studied for its role in protecting the human lens from UV radiation.

Industry: Used in the formulation of UV-protective coatings and materials.

Mechanism of Action

The compound exerts its effects by absorbing UV-B and UV-C radiation, preventing it from reaching the sensitive tissues of the eye. The molecular targets include the proteins and DNA within the lens cells, which are protected from UV-induced damage. The pathways involved include the absorption and dissipation of UV energy as harmless heat .

Comparison with Similar Compounds

Comparison with 4-Ahph-oba-glu :

- The 4-aminophenyl group is conserved, but 4-Ahph-oba-glu includes a glucose moiety and oba linker, likely increasing molecular weight and polarity. This could reduce BBB permeability compared to (R)-2-Amino-3-(4-aminophenyl)propanoic acid but enhance solubility for aqueous applications.

(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

- Molecular Formula : C₉H₁₄Cl₂N₂O₂

- Molecular Weight : 265.13 g/mol

- Key Properties: Similar bioactivity profile but with a meta-aminophenyl substitution. Higher synthetic accessibility (3.67 vs. 3.42 for CAS 943-80-6) .

Comparison with 4-Ahph-oba-glu :

- The ortho/meta/para substitution pattern on the phenyl ring influences electronic properties and binding affinity. 4-Ahph-oba-glu’s para-aminophenyl group may offer stronger π-π stacking interactions in target binding compared to meta-substituted analogs.

Data Table: Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.